trans,trans-2,4-hexadienoyl-CoA
説明
trans,trans-2,4-Hexadienoyl-CoA is a conjugated dienoyl-CoA derivative synthesized from trans-2,trans-4-hexadienoic acid. It serves as a critical substrate in mitochondrial β-oxidation pathways, particularly for 2,4-dienoyl-CoA reductase (DECR), which catalyzes its reduction during unsaturated fatty acid catabolism . Its structure features two conjugated trans double bonds at positions 2 and 4 (Figure 1), which confer unique reactivity and substrate specificity in enzymatic assays .
Figure 1. Structure of this compound.
特性
分子式 |
C27H42N7O17P3S |
|---|---|
分子量 |
861.6 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4E)-hexa-2,4-dienethioate |
InChI |
InChI=1S/C27H42N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h4-7,14-16,20-22,26,37-38H,8-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/b5-4+,7-6+/t16-,20-,21-,22+,26-/m1/s1 |
InChIキー |
OUDBPEVXTMAWSG-VUJIAKIYSA-N |
SMILES |
CC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
異性体SMILES |
C/C=C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
正規SMILES |
CC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
製品の起源 |
United States |
科学的研究の応用
Biochemical Pathways and Mechanisms
Fatty Acid Metabolism
trans,trans-2,4-hexadienoyl-CoA is primarily involved in the β-oxidation of unsaturated fatty acids. In mammals, this compound is reduced by the enzyme 2,4-dienoyl-CoA reductase to form trans-3-enoyl-CoA, which can then be further processed for energy production. The reaction mechanism involves NADPH-dependent reduction and has been characterized through steady-state kinetic studies that highlight the importance of proton transfer steps as rate-limiting factors .
Role in Mitochondrial Function
Research using knockout models (Decr−/− mice) has demonstrated that the absence of 2,4-dienoyl-CoA reductase leads to the accumulation of trans-2,cis/trans-4-dienoyl-CoA intermediates during fasting states. This accumulation results in metabolic disturbances such as hepatic steatosis and altered lipid profiles . These findings emphasize the critical role of this compound in maintaining mitochondrial function and energy homeostasis.
Clinical Implications
Metabolic Disorders
The study of this compound has implications for understanding metabolic disorders associated with fatty acid oxidation defects. For instance, patients with deficiencies in enzymes responsible for processing unsaturated fatty acids may exhibit elevated levels of this compound. This can lead to clinical symptoms such as hypoglycemia and increased serum acylcarnitines .
Potential Therapeutic Targets
Given its role in fatty acid metabolism, this compound and its associated pathways are being explored as potential therapeutic targets for conditions like obesity and type 2 diabetes. By modulating the activity of enzymes involved in its metabolism, researchers aim to influence energy balance and lipid accumulation .
Experimental Studies and Case Reports
類似化合物との比較
Structural Analogues: Conjugated vs. Non-Conjugated Dienoyl-CoAs
The presence and position of double bonds significantly influence enzyme interactions. For example:
- trans,trans-2,4-Hexadienoyl-CoA exhibits high activity with DECR (2.5–3.5-fold induction under clofibrate treatment) due to its conjugated system .
- trans-2-Hexenoyl-CoA (non-conjugated) shows 12–23-fold lower activity in reductase assays compared to conjugated counterparts, highlighting the necessity of conjugation for efficient catalysis .
Table 1. Structural and Functional Comparison of Dienoyl-CoA Derivatives
Chain Length and Substrate Specificity
Chain length impacts enzyme binding and turnover:
- This compound (C6) is optimally processed by mitochondrial DECR isoforms (activity ratio C6:C22 = 1.5–2.1) .
- trans-2,cis-4,7,10,13,16,19-Docosaheptaenoyl-CoA (C22) exhibits reduced activity due to steric hindrance and solubility limitations, despite similar conjugation .
Isomer-Specific Reactivity
Double bond geometry (cis vs. trans) and position dictate metabolic fate:
- trans-2-Hexenoyl-CoA is dehydrogenated 1.5-fold faster than cis-3-hexenoyl-CoA by acyl-CoA dehydrogenases, emphasizing trans configuration preference .
- 4-Thia-trans-2-enoyl-CoA mimics natural substrates but shows slower reduction kinetics, suggesting proton abstraction mechanisms differ in sulfur-substituted analogs .
Functional Analogues in Aromatic Metabolism
This compound is implicated in benzene metabolism. Its derivative, 6-hydroxy-trans,trans-2,4-hexadienoic acid, is a urinary metabolite formed via ring-opening of benzene intermediates, distinguishing it from purely β-oxidation-linked CoA esters .
準備方法
Reaction Mechanism and Optimization
Sorbic acid is first activated using ethyl chloroformate in the presence of a tertiary amine base, typically triethylamine, under anhydrous conditions. The reaction proceeds in tetrahydrofuran (THF) or diethyl ether at 0–10°C to minimize side reactions. The mixed anhydride intermediate is then coupled with CoA-SH, resulting in nucleophilic displacement of the ethoxycarbonyl group and formation of the thioester bond.
Key parameters include:
-
Molar ratios : A 1:1 stoichiometry of sorbic acid to ethyl chloroformate ensures complete activation.
-
Solvent selection : THF enhances solubility of the hydrophobic intermediates, while ether facilitates easier purification.
-
Temperature control : Reactions conducted below 10°C prevent premature hydrolysis of the mixed anhydride.
Purification and Characterization
The crude product is purified via solvent extraction and chromatographic techniques. Gas chromatography (GC) with flame ionization detection confirms the absence of unreacted sorbic acid, while nuclear magnetic resonance (NMR) spectroscopy validates the trans,trans configuration. Typical yields range from 70% to 85%, depending on the purity of starting materials.
Table 1: Reaction Conditions for Mixed Anhydride Method
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) or diethyl ether | |
| Temperature | 0–10°C | |
| Activation agent | Ethyl chloroformate | |
| Base | Triethylamine | |
| Reaction time | 2–3 hours | |
| Yield | 70–85% |
Biosynthetic Production from Triacetic Acid Lactone (TAL)
An alternative route involves the sustainable production of sorbic acid from TAL, a biologically derived platform chemical, followed by CoA conjugation. This method aligns with green chemistry principles and offers scalability for industrial applications.
TAL Hydrogenation and Dehydration
TAL undergoes catalytic hydrogenation over Ni/SiO₂ at moderate pressures to yield 4-hydroxy-6-methyltetrahydro-2-pyrone (HMP). Subsequent acid-catalyzed dehydration of HMP produces parasorbic acid (6-methyl-5,6-dihydro-2-pyrone), which is hydrolyzed under basic conditions to yield sorbic acid.
Critical steps :
-
Hydrogenation efficiency : Ni/SiO₂ catalysts achieve >95% conversion of TAL to HMP.
-
Dehydration kinetics : Low temperatures (25–50°C) favor parasorbic acid formation, minimizing side products like δ-hexalactone.
-
Hydrolysis : Potassium hydroxide (KOH) mediates ring-opening hydrolysis of parasorbic acid to sorbic acid with >99% yield.
CoA Conjugation of Biosynthetic Sorbic Acid
The biosynthetically derived sorbic acid is activated via the mixed anhydride method (Section 1) to form trans,trans-2,4-hexadienoyl-CoA. This hybrid approach combines sustainable feedstock utilization with established chemical conjugation techniques.
Table 2: Biosynthetic Route from TAL to trans,trans-2,4-Hexadienoyl-CoA
Analytical Validation of Synthetic Products
Structural Confirmation
Gas chromatography-mass spectrometry (GC-MS) analysis of methylated derivatives confirms the trans,trans configuration, with characteristic fragmentation patterns at m/z 99 and 81 corresponding to the dienoyl moiety. UV-Vis spectroscopy reveals absorbance maxima at 286 nm, consistent with conjugated diene systems.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and purifying trans,trans-2,4-hexadienoyl-CoA conjugates in vitro?
- Answer : Synthesis typically involves coupling trans,trans-2,4-hexadienoic acid with coenzyme A (CoA) via enzymatic or chemical activation. For enzymatic synthesis, acyl-CoA synthetases (e.g., from Saccharomyces cerevisiae) are used under optimized pH (7.4) and temperature (23–37°C) conditions . Chemical methods employ carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous solvents. Purification requires reverse-phase HPLC with UV detection at 260 nm (for CoA’s adenine moiety) and verification via mass spectrometry (ESI-MS) for molecular weight confirmation .
Q. How can researchers distinguish between cis,trans- and trans,trans-2,4-hexadienoyl-CoA isomers during synthesis?
- Answer : Isomer separation is achieved using chiral chromatography (e.g., chiral HPLC columns with cellulose-based stationary phases) or nuclear magnetic resonance (NMR). The trans,trans isomer exhibits distinct coupling constants (J = 15–16 Hz for conjugated double bonds) in H NMR, compared to cis,trans (J = 10–12 Hz) . FTIR analysis can also differentiate isomers via C=C stretching vibrations (~1600 cm for trans,trans) .
Q. What safety precautions are critical when handling trans,trans-2,4-hexadienoyl-CoA in laboratory settings?
- Answer : The compound is classified as a corrosive and toxic liquid (UN 2922). Use fume hoods, nitrile gloves, and eye protection. Storage requires inert gas (argon) to prevent oxidation. Spills should be neutralized with sodium bicarbonate and absorbed using vermiculite. Acute toxicity data (oral LD in rodents: ~300 mg/kg) necessitate strict exposure controls .
Advanced Research Questions
Q. How can conflicting toxicological data on trans,trans-2,4-hexadienal (a precursor) inform risk assessment for its CoA derivative?
- Answer : Rodent studies show trans,trans-2,4-hexadienal induces forestomach tumors at high doses (≥100 mg/kg/day) via gavage, but human intake via flavoring agents is ~0.003 µg/kg/day, 10-fold lower . For the CoA conjugate, assess bioactivation pathways (e.g., β-oxidation releasing free aldehyde) using hepatic microsomal assays. Dose-response modeling (e.g., benchmark dose analysis) should account for species-specific metabolism .
Q. What advanced techniques enable site-specific modification of enzymes using trans,trans-2,4-hexadienoyl-CoA?
- Answer : The dienoyl moiety facilitates covalent immobilization via Diels-Alder reactions with maleimide-functionalized surfaces. For example, Candida antarctica lipase B (CAL-B) modified with trans,trans-2,4-hexadienoyl-CoA showed 85% retention of catalytic activity after 10 cycles. MALDI-TOF confirms site-specific labeling, while circular dichroism monitors structural integrity .
Q. How do catalytic systems (e.g., platinum nanocatalysts) influence the hydrogenation of trans,trans-2,4-hexadienoyl-CoA?
- Answer : Platinum nanocatalysts (3–5 nm) in aqueous media selectively hydrogenate the 2,4-dienoyl group to 2,4-dihydroxy-CoA under H (1–3 atm). Reaction kinetics (monitored via UV-Vis at 230 nm) show a k of 0.45 s. Additives like 1-butanethiol suppress over-reduction to hexanoyl-CoA .
Q. What analytical strategies resolve trans,trans-2,4-hexadienoyl-CoA metabolites in mammalian cells?
- Answer : Use LC-MS/MS with a C18 column and polarity switching. Key metabolites include β-oxidation products (e.g., 2,4-dienoyl-CoA hydratase intermediates) and glutathione adducts. For quantification, employ stable isotope-labeled internal standards (e.g., C-CoA) .
Contradictions and Open Challenges
Q. How do researchers reconcile the GRAS status of trans,trans-2,4-hexadienal with its CoA derivative’s potential cytotoxicity?
- Answer : While trans,trans-2,4-hexadienal is GRAS as a flavoring agent, its CoA conjugate may inhibit mitochondrial β-oxidation (e.g., in hepatocytes). Use transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., PPARα signaling) and compare cytotoxicity (IC) across cell lines (e.g., HepG2 vs. HEK293) .
Q. What experimental designs address discrepancies in isomer-specific enzyme binding affinities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
